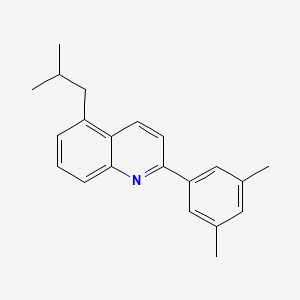

2-(3,5-Dimethylphenyl)-5-isobutylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical research, particularly in medicinal chemistry and materials science. nih.gov Its rigid structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a "privileged scaffold" capable of interacting with a wide array of biological targets. chemicalbook.com

Quinoline and its derivatives are found in numerous natural products, most notably quinine, an alkaloid from the bark of the Cinchona tree, historically used to treat malaria. nih.gov This natural precedent has inspired the synthesis of a vast library of quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govchemicalbook.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired effects. nih.gov

Overview of Substituted Quinoline Systems in Academic Contexts

In academic research, the synthesis and study of substituted quinoline systems are a vibrant area of investigation. The introduction of different substituent groups onto the quinoline core can dramatically influence the compound's physical, chemical, and biological characteristics. For instance, the position, size, and electronic nature of a substituent can alter a molecule's solubility, reactivity, and its ability to bind to specific enzymes or receptors.

Research into substituted quinolines often involves exploring new synthetic methodologies to create these complex molecules efficiently. allgreenchems.com Furthermore, academic studies frequently focus on establishing structure-activity relationships (SAR), which seek to understand how specific structural modifications translate into changes in biological activity. This fundamental research is crucial for the rational design of new molecules with potential therapeutic applications.

Structural Basis and Naming Conventions for 2-(3,5-Dimethylphenyl)-5-isobutylquinoline

The name "this compound" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The parent structure is quinoline. The numbering of the quinoline ring starts from the nitrogen atom as position 1 and proceeds around the ring.

The substituents are:

A 3,5-dimethylphenyl group attached to the 2-position of the quinoline ring. This means a benzene ring with two methyl groups at its 3rd and 5th positions is connected to the second carbon of the quinoline core.

An isobutyl group attached to the 5-position of the quinoline ring. The isobutyl group is a four-carbon alkyl chain with a branching at the second carbon.

The systematic placement of these groups on the quinoline scaffold results in the specific molecule of interest.

Below is a table summarizing the basic chemical information for this compound, as found in chemical supplier databases. acs.orgnih.govresearchgate.net

| Property | Value |

| CAS Number | 1404491-67-3 |

| Molecular Formula | C21H23N |

| Molecular Weight | 289.41 g/mol |

| Appearance | Solid |

| Predicted Boiling Point | 423.8±14.0 °C |

| Predicted Density | 1.030±0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-5-(2-methylpropyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N/c1-14(2)10-17-6-5-7-21-19(17)8-9-20(22-21)18-12-15(3)11-16(4)13-18/h5-9,11-14H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPAVZADFDNQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=CC=CC(=C3C=C2)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229875 | |

| Record name | 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404491-67-3 | |

| Record name | 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404491-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of 2 3,5 Dimethylphenyl 5 Isobutylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to analyze the molecular structure and reactivity of quinoline (B57606) derivatives. arabjchem.orgrsc.org DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties of 2-(3,5-Dimethylphenyl)-5-isobutylquinoline. scirp.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.orgresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. rsc.org A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and reactive. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is vital for predicting how the molecule will interact with other molecules and biological targets. arabjchem.org

Natural Bond Orbital (NBO) analysis can also be performed to investigate hyper-conjugative interactions and charge delocalization within the molecule. arabjchem.org These theoretical calculations provide a detailed picture of the molecule's electronic characteristics, which are foundational for understanding its potential activities. nih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound Note: These values are hypothetical and representative of typical results from DFT calculations for similar quinoline derivatives.

| Parameter | Value | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.2 eV | Measures the resistance of the molecule to a change in its electron configuration. scirp.org |

| Electronegativity (χ) | 4.0 eV | A measure of the ability of the molecule to attract electrons. mdpi.com |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as this compound, might bind to a specific biological target, typically a protein or enzyme. tandfonline.comnih.gov This approach is a cornerstone of structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. researchgate.netarabjchem.org

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic databases. mdpi.com Molecular docking algorithms then explore various possible orientations and conformations of the ligand within the binding site of the protein, calculating a "docking score" for each pose. physchemres.org This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

For quinoline derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes, such as protein kinases or dehydrogenases. arabjchem.orgnih.gov The simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For this compound, the dimethylphenyl and isobutyl groups would be expected to form significant hydrophobic interactions, while the quinoline nitrogen could act as a hydrogen bond acceptor. Analyzing these interactions provides valuable insights into the structural basis of the molecule's potential biological activity. nih.gov

Table 2: Hypothetical Docking Simulation Results Note: The target and scores are illustrative and based on common targets for quinoline derivatives.

| Target Enzyme | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 Kinase | ATP-binding pocket | -9.5 | Leu840, Val848, Ala866, Lys868 |

| EGFR Kinase | Active Site | -8.8 | Leu718, Val726, Ala743, Met793 |

| Acetylcholinesterase | Catalytic Gorge | -10.2 | Trp84, Tyr130, Phe330, Trp279 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com This approach is widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead candidates without the need for immediate synthesis and testing. researchgate.netbiointerfaceresearch.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that represent various aspects of a molecule's structure. nih.gov For quinoline derivatives, these descriptors can be categorized into several types:

Constitutional: Properties like molecular weight and atom counts.

Topological: Descriptors that describe the connectivity of atoms, such as the total connectivity index. researchgate.net

Physicochemical: Properties like hydrophobicity (logP) and molar refractivity. dergipark.org.tr

Quantum Chemical: Electronic properties derived from methods like DFT, including HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.netdergipark.org.tr

Once descriptors are calculated for a set of quinoline derivatives with known biological activities, statistical methods are used to build a model. nih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net The goal is to create an equation that accurately relates the descriptors to the observed activity. researchgate.net

The quality and predictive power of the QSAR model are assessed through rigorous internal and external validation procedures. nih.gov Statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to evaluate the model's robustness and reliability. allsubjectjournal.com

Table 3: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Physicochemical | LogP | Hydrophobicity and membrane permeability. |

| Electronic | Dipole Moment | Molecular polarity and electrostatic interactions. |

| Steric/Topological | Molecular Volume | The size and shape of the molecule. |

| Quantum Chemical | LUMO Energy | Electron-accepting ability and reactivity. |

| 3D-QSAR Field | CoMFA Steric Field | 3D shape and potential for steric clashes. |

A validated QSAR model serves as a powerful predictive tool. nih.gov It can be used to estimate the biological activity of novel, yet-to-be-synthesized quinoline derivatives based solely on their calculated molecular descriptors. ucm.es This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com

Furthermore, the QSAR equation itself provides critical insights into the structure-activity relationship. nih.gov By analyzing the descriptors included in the model and the sign of their coefficients, researchers can identify which molecular properties are beneficial or detrimental to the desired biological activity. For instance, a model might reveal that increased hydrophobicity and a lower LUMO energy are correlated with higher activity in a particular class of quinoline inhibitors. This knowledge directly informs the rational design of more potent molecules by guiding modifications to the chemical structure. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations and docking provide static pictures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the motion and behavior of molecules over time. researchgate.net

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. nih.gov For a flexible molecule like this compound, rotation around single bonds, particularly in the isobutyl chain, can lead to multiple low-energy conformations. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself to a biological target.

Molecular dynamics (MD) simulations provide a more detailed view of this dynamic behavior. nih.gov In an MD simulation, the molecule, often placed in a simulated environment like a box of water molecules, is subjected to the laws of classical mechanics. arabjchem.org The simulation tracks the movements of every atom over a period of time, typically nanoseconds to microseconds, generating a trajectory of the molecule's motion. nih.gov

MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the complex over time, researchers can observe whether the key interactions are maintained. Analysis of parameters like the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues can reveal the stability of the binding pose and the flexibility of different parts of the system. nih.gov These simulations offer a deeper understanding of the molecular interactions that govern a compound's biological function. researchgate.net

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results Note: These values are illustrative for a simulation of this compound bound to a target protein.

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | The duration over which the molecular motion is simulated. |

| Ligand RMSD | Average of 1.5 Å | Low and stable RMSD indicates the ligand remains securely in the binding pocket. |

| Protein RMSF | Peaks at loop regions | Higher fluctuations in loops are expected; low fluctuation in the binding site indicates stability. |

| Key H-Bonds | Maintained > 85% of simulation | High occupancy of hydrogen bonds confirms the stability of critical interactions. |

| Solvent Accessible Surface Area (SASA) | Stable, low value | Indicates the ligand remains buried within the binding site and not exposed to the solvent. nih.gov |

Exploration of Biological Activities and Molecular Mechanisms in Vitro/in Silico

Modulation of Molecular Targets by Quinoline (B57606) Derivatives

Quinoline-based compounds have demonstrated the ability to interact with and modulate the function of various critical molecular targets involved in cellular signaling and disease processes. nih.govekb.eg Their versatile scaffold allows for structural modifications that can be tailored to achieve potent and selective inhibition or activation of specific enzymes and receptors. nih.gov

Quinoline derivatives have emerged as significant inhibitors of several enzyme families, particularly those implicated in cancer progression, such as histone deacetylases (HDACs) and protein kinases. nih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition: Inhibition of HDACs is a promising strategy in cancer therapy as it can reverse abnormal epigenetic states in cancer cells. nih.gov A number of novel HDAC inhibitors have been developed using substituted quinoline rings as the "cap" group of the pharmacophore model. nih.govnih.gov In vitro studies have shown that certain quinoline-based hydroxamic acid derivatives exhibit potent inhibitory activity against HDACs. For instance, compound 9w from one study demonstrated a half-maximal inhibitory concentration (IC50) of 85 nM, which was more potent than the established HDAC inhibitor SAHA (Vorinostat) with an IC50 of 161 nM. nih.gov Other studies have designed quinoline derivatives that show preferable inhibition for class I HDACs. nih.gov Specifically, compounds 4a and 4e displayed superior cellular activity against class I HDACs compared to class IIa HDACs, indicating their potential as potent and selective class I HDAC inhibitors. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govresearchgate.net Quinoline-containing compounds have shown considerable promise as kinase inhibitors. nih.gov They have been shown to target a broad spectrum of kinases, thereby disrupting the aberrant signaling that drives tumor growth. nih.govekb.eg

Several quinoline derivatives have been reported to be potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. ijmphs.com Certain derivatives showed potent Pim-1 kinase inhibitory activity, with one compound inhibiting the enzyme in both a competitive and non-competitive manner. ijmphs.com Other research has focused on tyrosine kinases. arabjchem.orgmdpi.com Quinazoline (B50416) derivatives, which share a similar bicyclic core, have been developed as inhibitors of the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). mdpi.com For example, a quinazoline-indazole hybrid molecule displayed a potent IC50 of 5.4 nM against the VEGFR-2 kinase enzyme. mdpi.com The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit kinases like c-Met, EGFR, and VEGF. mdpi.com

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibitory Concentration (IC50/GI50) | Reference |

|---|---|---|---|

| Quinoline Hydroxamic Acid Derivative (9w) | HDACs | 85 nM | nih.gov |

| Quinoline-based N-hydroxycinnamamide (4a) | HDAC8 | 442 nM | nih.gov |

| Quinoline Derivative (Compound 5) | Pim-1 Kinase | 1.29 µM (GI50 against PC-3 cells) | ijmphs.com |

| Quinazoline-Indazole Hybrid (Compound 46) | VEGFR-2 | 5.4 nM | mdpi.com |

| 2,4-disubstituted quinazoline derivative (11d) | VEGFR-2 | 5.49 µM | nih.gov |

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play key roles in lipid and glucose metabolism. nih.gov Pirinixic acid is a known PPAR agonist, and research has explored whether this activity is maintained in quinoline-based derivatives. nih.govresearchgate.net Studies have shown that simple substitution of the dimethyl aniline (B41778) moiety of pirinixic acid with a quinoline ring results in a complete loss of PPARα/γ agonism. nih.govresearchgate.net However, the introduction of an alpha-substitution with n-butyl or n-hexyl groups can restore and even enhance PPAR activation, leading to potent dual PPARα/γ agonists. nih.govresearchgate.net Molecular docking studies suggest these compounds adopt a binding mode similar to other known PPAR agonists. nih.gov

Chemokine Receptors: Chemokine receptors are G protein-coupled receptors that mediate cell migration in response to chemokines, playing a critical role in inflammation and cancer metastasis. nih.gov The chemokine ligand 5 (CCL5) and its receptor CCR5 are known to be involved in tumor progression and invasion. nih.gov A novel 8-hydroxyquinoline (B1678124) derivative, 91b1, was found to suppress tumor invasiveness in esophageal carcinoma by downregulating CCL5 expression. nih.gov While this study focused on the downstream effects on the ligand, it highlights the potential for quinoline derivatives to interfere with chemokine signaling pathways. nih.gov The well-known quinoline derivative, chloroquine, is known to modulate the atypical chemokine receptor 1. drugbank.com Structural analyses of chemokine receptors have shown how various small molecules, including those with quinazoline scaffolds, can bind to these receptors, indicating that the quinoline core is a viable scaffold for designing chemokine receptor modulators. nih.gov

Cellular Pathway Interrogation

The modulation of molecular targets by quinoline derivatives translates into significant effects on cellular pathways that govern cell fate, including proliferation, survival, and movement.

Quinoline derivatives have demonstrated potent anti-proliferative activity against a wide array of cancer cell lines. ekb.egijmphs.com The mechanisms underlying this activity are diverse and often linked to the specific molecular targets they inhibit. ekb.eg A primary mechanism is the inhibition of key enzymes necessary for cell growth, such as kinases and HDACs. ekb.egnih.gov For example, the anti-proliferative effect of certain quinoline derivatives against prostate cancer cells is attributed to their ability to inhibit Pim-1 kinase. ijmphs.com Similarly, the potent anti-proliferative activities of quinoline hydroxamic acid derivatives are linked to their HDAC inhibitory function. nih.gov

Another reported mechanism is the intercalation of the quinoline scaffold into DNA, which interferes with DNA replication and transcription, ultimately halting cell proliferation. ijmphs.comnih.gov Some potent derivatives were found to intercalate with the DNA molecule during the S phase of the cell cycle. nih.gov

Table 2: Anti-proliferative Activity of Select Quinoline Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Growth Inhibition (GI50/IC50) | Reference |

|---|---|---|---|---|

| Compound 13e | PC-3 | Prostate Cancer | 2.61 µM | nih.gov |

| Compound 13e | KG-1 | Acute Myelogenous Leukemia | 3.56 µM | nih.gov |

| Compound 13h | KG-1 | Acute Myelogenous Leukemia | 2.98 µM | nih.gov |

| DFIQ | NSCLC cells | Non-Small-Cell Lung Cancer | 4.16 µM (24h) / 2.31 µM (48h) | nih.gov |

| Compound 12c | MCF-7 | Breast Cancer | 0.010 - 0.042 µM | tandfonline.com |

Beyond simply halting proliferation, many quinoline derivatives actively induce programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle. rsc.orgrsc.org Flow cytometry analysis has been a key tool in elucidating these effects. nih.govnih.gov

Several studies have shown that quinoline compounds can cause cell cycle arrest at different phases. For instance, a novel quinoline derivative of combretastatin (B1194345) A-4 was found to arrest the cell cycle at the G2/M phase, which is consistent with its mechanism as a tubulin polymerization inhibitor. tandfonline.com Another promising compound, 13e, was shown to cause cell cycle arrest in a concentration-dependent manner in prostate cancer cells. nih.gov Some derivatives have been observed to cause a significant arrest of cells in the S phase. nih.gov

This cell cycle disruption is often a prelude to apoptosis. rsc.org Quinoline derivatives can trigger apoptosis through various mechanisms. The novel synthetic derivative DFIQ was found to induce apoptosis by promoting apoptotic protein cleavage and DNA damage in non-small-cell lung cancer cells. nih.gov Similarly, flow cytometry analysis of cells treated with quinoline-based N-hydroxycinnamamides confirmed their ability to promote cell apoptosis. nih.gov The induction of apoptosis by bis-quinoline compounds in leukemia cells was demonstrated by an increase in the sub-G1 cell population, activation of caspase 3, and positive staining for annexin-V. mdpi.com

The progression of cancer from a localized tumor to metastatic disease relies on the ability of cancer cells to migrate and the formation of new blood vessels, a process known as angiogenesis. rsc.orgnih.gov Quinoline derivatives have been shown to inhibit both of these critical processes. ekb.egrsc.org

The inhibition of angiogenesis is often achieved by targeting the VEGF signaling pathway, which is a key regulator of new blood vessel formation. nih.govmdpi.com A 2,4-disubstituted quinazoline derivative, compound 11d, was found to be a potent angiogenesis inhibitor. nih.gov Its mechanism involves the direct inhibition of VEGFR-2 kinase activity, which in turn blocks the downstream Akt/mTOR/p70s6k signaling pathway. nih.gov This compound remarkably inhibited the migration and adhesion of human umbilical vascular endothelial cells (HUVECs), which are key steps in angiogenesis. nih.gov

Structure-Activity Relationship Investigations for 2-(3,5-Dimethylphenyl)-5-isobutylquinoline Analogues

The biological profile of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. SAR studies on similar 2-arylquinoline scaffolds have highlighted the importance of the nature and positioning of substituents on both the quinoline core and the 2-aryl moiety for determining the compound's interaction with biological targets.

In broader studies of 2-arylquinolines, the substitution pattern on the phenyl ring has been shown to modulate activity significantly. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's polarity and ability to form hydrogen bonds, which are crucial for specific receptor recognition. While direct data for the 3,5-dimethyl configuration is scarce, it is understood that this substitution pattern can enhance selectivity for certain targets by providing a unique steric and electronic profile.

| Substitution Pattern on Phenyl Ring | Potential Impact on Molecular Interactions |

|---|---|

| 3,5-Dimethyl | Increases lipophilicity; provides steric hindrance that may favor specific receptor conformations. |

| Electron-donating groups (e.g., methoxy) | Can increase electron density and potentially engage in hydrogen bonding. |

| Electron-withdrawing groups (e.g., halo, nitro) | Can alter the electronic distribution and may participate in halogen bonding or other specific interactions. |

| Unsubstituted Phenyl | Provides a baseline for assessing the effects of various substitutions. |

The isobutyl group at the 5-position of the quinoline ring plays a pivotal role in the molecule's interaction with its biological targets. This bulky, hydrophobic alkyl group can engage in van der Waals interactions within a hydrophobic pocket of a receptor. The size and branching of the isobutyl group can contribute to both the affinity and selectivity of the compound.

In related quinoline derivatives, the nature of the alkyl substituent at the C5 position has been shown to be a key factor in determining potency and selectivity. A bulky hydrophobic group like isobutyl can serve as an anchor, locking the molecule into a specific orientation within the binding site. This can lead to a more stable ligand-receptor complex and, consequently, a more pronounced biological effect. The absence or replacement of the isobutyl group with smaller or more polar substituents would likely result in a significant change in the compound's pharmacological profile.

| Feature of the 5-Isobutyl Group | Hypothesized Role in Receptor Interaction |

|---|---|

| Hydrophobicity | Engages in favorable interactions within nonpolar regions of the binding site. |

| Steric Bulk | Can enhance selectivity by preventing binding to receptors with smaller binding pockets. |

| Flexibility | Allows for conformational adjustments to optimize fit within the binding site. |

Advanced Applications and Potential in Chemical Research

Role in Materials Science (e.g., Organic Electroluminescent Materials)

Quinoline (B57606) derivatives are widely recognized for their luminescent properties and have been extensively investigated as emitters and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). The core quinoline structure is electron-deficient, which facilitates electron injection and transport, crucial properties for efficient OLED performance. The introduction of aromatic substituents, such as the 3,5-dimethylphenyl group in 2-(3,5-Dimethylphenyl)-5-isobutylquinoline, can significantly influence the photophysical properties of the molecule.

Research on analogous 2-aryl-quinoline derivatives has demonstrated that the nature of the aryl substituent allows for the tuning of the emission color and quantum efficiency. For instance, the electronic properties of the aryl group can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission wavelength. The non-coplanar arrangement between the quinoline and the dimethylphenyl rings, enforced by steric hindrance, can inhibit intermolecular π-π stacking in the solid state. This is a desirable characteristic for electroluminescent materials as it can reduce concentration quenching and enhance the quantum yield of the emission.

The isobutyl group at the 5-position can further enhance the material's properties by improving its solubility in organic solvents, which is advantageous for device fabrication via solution-processing techniques. Moreover, the alkyl chain can influence the morphology of the thin film, which is a critical factor in determining device efficiency and longevity. While specific electroluminescence data for this compound is not extensively documented, the photophysical properties of similar 2-aryl-5-alkylquinolines suggest its potential as a blue or green emitting material in OLEDs.

| Property | Typical Range for 2-Arylquinoline Derivatives | Potential for this compound |

| Emission Wavelength (λem) | 400 - 550 nm | Potentially in the blue-green region |

| Photoluminescence Quantum Yield (ΦPL) | 0.2 - 0.8 | Expected to be moderate to high in dilute solutions |

| HOMO Level | -5.2 to -5.8 eV | Estimated to be in a suitable range for hole injection |

| LUMO Level | -2.5 to -3.0 eV | Favorable for electron injection from common cathodes |

Chemical Biology Probes and Tool Compounds

The inherent fluorescence of the quinoline nucleus makes it an attractive scaffold for the development of chemical probes for biological imaging and sensing. crimsonpublishers.comcrimsonpublishers.com The fluorescence properties of quinoline derivatives are often sensitive to their local environment, such as polarity, pH, and the presence of metal ions. This sensitivity can be exploited to design probes that report on specific biological events or analytes.

The this compound molecule possesses a lipophilic character due to the dimethylphenyl and isobutyl groups, which could facilitate its partitioning into cellular membranes or other hydrophobic environments within a cell. This property is advantageous for developing probes that target specific subcellular organelles or for studying lipid-rich structures.

Furthermore, the quinoline nitrogen atom can act as a binding site for metal ions or as a protonation site, leading to changes in the molecule's fluorescence emission. By incorporating specific functional groups or chelating moieties, derivatives of this compound could be engineered as selective fluorescent probes for biologically important species. For instance, the development of quinoline-based probes for detecting metal ions like Zn²⁺ and Fe³⁺ has been an active area of research.

| Application | Design Strategy | Potential of this compound |

| Cellular Imaging | Exploiting intrinsic fluorescence and lipophilicity for membrane staining. | The hydrophobic nature suggests potential for imaging lipid-rich structures. |

| pH Sensing | Utilizing the protonation of the quinoline nitrogen to modulate fluorescence. | The basicity of the quinoline nitrogen can be tuned by substituents for a desired pH sensing range. |

| Metal Ion Detection | Introduction of a chelating group that binds a specific metal ion, causing a fluorescent response. | The quinoline scaffold can be functionalized to create selective metal ion probes. |

Fragrance Chemistry and Delivery Systems (Academic Focus: Molecular Interactions and Stability)

In the realm of fragrance chemistry, isobutyl quinolines are a well-known class of compounds, prized for their intense, earthy, and leathery aromas. While "Isobutyl Quinoline" typically refers to 6-sec-butylquinoline, the structural similarity to this compound suggests that the latter may also possess interesting olfactory properties. The academic focus in this area has shifted towards understanding the molecular interactions that govern the perception of scent and the stability of fragrance molecules in various delivery systems.

Molecular Interactions in Encapsulation Technologies

Encapsulation is a widely used technique to protect volatile fragrance molecules and control their release over time. The effectiveness of encapsulation depends on the molecular interactions between the fragrance molecule and the encapsulating material, which can include cyclodextrins, polymers, or liposomes. The bulky and hydrophobic nature of this compound would likely lead to strong van der Waals interactions with the hydrophobic interiors of these carrier systems. Understanding these interactions at a molecular level is crucial for designing efficient and stable fragrance delivery systems. Computational modeling and spectroscopic techniques can provide insights into the binding affinity and orientation of the fragrance molecule within the host material.

Stability and Release Mechanisms in Complex Matrices

The stability of fragrance compounds is a critical factor in product formulation. Quinoline derivatives can be susceptible to degradation through oxidation or photochemical reactions. nih.gov The substitution pattern of this compound, with its bulky groups, may offer some steric protection against degradation. The study of its stability in complex matrices, such as detergents, lotions, or fabrics, is essential for its practical application. The release of the fragrance from these matrices is governed by factors like diffusion, partitioning, and the degradation of the delivery system. Research in this area aims to correlate the molecular structure of the fragrance with its release profile, enabling the design of long-lasting and effective scented products.

Precursor for Complex Heterocyclic Systems

Quinoline derivatives serve as versatile building blocks in organic synthesis for the construction of more complex, polycyclic heterocyclic systems. The this compound molecule offers several reactive sites that can be exploited for further chemical transformations.

The quinoline ring itself can undergo various reactions, including electrophilic substitution, nucleophilic substitution (particularly at the 2- and 4-positions if activated), and metal-catalyzed cross-coupling reactions. For example, the hydrogen atoms on the quinoline ring can be substituted to introduce new functional groups, which can then be used to build additional rings.

Furthermore, the isobutyl group could potentially be functionalized, although this is generally more challenging. More strategically, the entire this compound framework can be used in annulation reactions to construct fused polycyclic aromatic systems. Such complex heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties. For instance, the synthesis of fused tetracyclic quinoline derivatives has been shown to yield compounds with potent biological activities. nih.gov The presence of the pre-installed substituents on the this compound precursor allows for the synthesis of complex target molecules with a high degree of structural control.

| Reaction Type | Potential Application | Resulting Structures |

| Electrophilic Aromatic Substitution | Introduction of functional groups (e.g., -NO₂, -Br) for further modification. | Functionalized quinoline derivatives. |

| Palladium-Catalyzed Cross-Coupling | Formation of new C-C or C-N bonds to attach other molecular fragments. | Biaryl systems, extended conjugated molecules. |

| Annulation Reactions | Construction of additional fused rings onto the quinoline core. | Fused polycyclic heterocyclic systems. |

Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For 2-(3,5-Dimethylphenyl)-5-isobutylquinoline, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) and dimethylphenyl rings, as well as signals for the isobutyl group's methyl and methylene (B1212753) protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of these signals helps in identifying the types of carbon atoms (e.g., aromatic, aliphatic, quaternary).

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the dimethylphenyl and isobutyl substituents on the quinoline core.

Hypothetical ¹H NMR Data for this compound

Disclaimer:Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (C₂₁H₂₃N), which is approximately 289.41 g/mol .

Fragmentation Pattern: The molecule would also fragment in a characteristic manner, providing structural clues. For instance, fragmentation might involve the loss of the isobutyl group or cleavage of the bond between the quinoline and dimethylphenyl rings. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be developed. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main component.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying components in a mixture. The retention time in the GC chromatogram is a characteristic of the compound, and the mass spectrum provides its structural identity.

Purity Assessment by HPLC

Disclaimer:X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as pi-stacking or van der Waals forces.

Crystallographic Data Summary

Disclaimer:Future Directions and Research Opportunities

Rational Design of Novel Quinoline-Based Compounds

The rational design of new drugs is a cornerstone of modern medicinal chemistry. For quinoline (B57606) derivatives, this involves the strategic modification of the quinoline scaffold to optimize its interaction with biological targets and improve its pharmacokinetic properties. researchgate.net Knowledge of structure-activity relationships (SAR) is crucial, and future research will likely focus on:

Hybridization: Creating hybrid molecules by combining the quinoline scaffold with other pharmacologically active moieties to develop compounds with dual or synergistic modes of action. mdpi.com

Target-Specific Design: Utilizing computational modeling and docking studies to design quinoline derivatives that bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors implicated in disease. rsc.orgmdpi.com

Modulation of Physicochemical Properties: Fine-tuning substituents on the quinoline ring to enhance properties like solubility, metabolic stability, and bioavailability, which are critical for drug development.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. nih.govnih.gov In the context of quinoline research, these technologies can be applied to:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic profiles of novel quinoline derivatives based on their chemical structure, thereby accelerating the screening process. mdpi.com

De Novo Design: Employing generative AI models to design entirely new quinoline-based molecules with desired properties, expanding the chemical space for drug discovery.

Reaction Prediction and Synthesis Planning: Using AI to predict the outcomes of chemical reactions and to devise optimal synthetic routes for complex quinoline derivatives, making their synthesis more efficient. researchgate.net

Exploration of Undiscovered Biological Pathways and Targets

While quinoline derivatives are known to interact with a variety of biological targets, there is still much to be explored. Future research should aim to:

Identify Novel Targets: Employing techniques like chemical proteomics and functional genomics to identify new protein targets for quinoline compounds, which could unveil novel therapeutic applications. duke.edu

Elucidate Mechanisms of Action: Conducting in-depth biological studies to understand the precise molecular mechanisms by which quinoline derivatives exert their effects, which is crucial for their optimization and clinical translation.

Investigate Broad-Spectrum Activity: Exploring the potential of quinoline derivatives as broad-spectrum agents against a range of pathogens or diseases, which could be particularly valuable in the face of growing drug resistance. nih.gov

Development of Sustainable Synthetic Routes

The chemical synthesis of quinoline derivatives has traditionally relied on methods that can be environmentally burdensome. nih.govtandfonline.com A key area of future research is the development of green and sustainable synthetic methodologies, including:

Catalyst Development: Designing novel, efficient, and recyclable catalysts for quinoline synthesis that can operate under mild reaction conditions. tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. researchgate.net

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to drive chemical reactions, often leading to shorter reaction times and higher yields. tandfonline.comacs.org

Q & A

Q. What are the key steps in synthesizing 2-(3,5-Dimethylphenyl)-5-isobutylquinoline, and what analytical techniques confirm its purity?

Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce substituents like the 3,5-dimethylphenyl and isobutyl groups onto the quinoline backbone. A representative method includes:

- Reaction Setup : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts with ligands like PCy₃ in polar solvents (e.g., DMF) and bases (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product.

- Purity Confirmation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) to verify structural integrity .

Q. How do researchers characterize the physical properties of this compound, such as melting point and solubility?

- Melting Point : Determined via differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. For related quinoline derivatives, melting points range between 220–225°C .

- Solubility : Tested in solvents (e.g., DMSO, ethanol) using gravimetric analysis. For example, solubility in ethanol is critical for recrystallization protocols .

- Density and Boiling Point : Empirical measurements (e.g., pycnometry for density) and computational tools (e.g., EPI Suite) estimate properties like boiling point (~375°C) and density (~1.087 g/cm³) .

Advanced Research Questions

Q. What challenges arise in optimizing cross-coupling reactions for this compound’s synthesis, and how can reaction conditions be adjusted?

- Challenge : Low yield due to steric hindrance from the 3,5-dimethylphenyl group, which slows coupling kinetics.

- Mitigation :

- Catalyst Optimization : Use bulky ligands (e.g., SPhos) to enhance catalytic activity.

- Temperature Control : Increase reaction temperature (80–100°C) to overcome activation barriers.

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while improving yield .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and adjust equivalents of boronic acid reagents to minimize side products.

Q. How can contradictions in NMR data between theoretical predictions and experimental results be resolved?

- Spectral Discrepancies : For example, unexpected splitting in aromatic proton signals may arise from conformational rigidity or solvent effects.

- Methodology :

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian 09) and compare with experimental data.

- Variable Temperature NMR : Conduct experiments at different temperatures to assess dynamic effects.

- Deuteration Studies : Replace specific protons with deuterium to isolate signal contributions .

Q. What stability concerns exist under varying storage conditions, and how are degradation products analyzed?

- Stability Issues : Hydrolysis of the isobutyl group in humid environments or photooxidation of the quinoline core.

- Testing Protocol :

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks, then analyze via LC-MS for degradation products.

- Light Exposure Tests : Use a xenon lamp (ICH Q1B guidelines) to simulate UV degradation.

- Analytical Tools : High-resolution mass spectrometry (HRMS) identifies degradation fragments, while infrared (IR) spectroscopy detects functional group changes .

Q. How do substituent electronic effects influence the compound’s reactivity in downstream functionalization?

- Electronic Impact : The electron-donating 3,5-dimethylphenyl group deactivates the quinoline ring, complicating electrophilic substitutions.

- Strategies :

- Directed Ortho Metalation : Use Lewis acids (e.g., LDA) to direct functionalization at specific positions.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) to enable selective modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) across literature sources?

- Root Causes : Variations in measurement techniques (e.g., atmospheric vs. reduced pressure for boiling points) or impurities in samples.

- Resolution :

Methodological Best Practices

- Safety : Follow protocols in safety data sheets (SDS), including using fume hoods for handling and ethylene glycol-based fire extinguishers for solvent-related fires .

- Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) in detail to enable replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.